molecular formula C18H21IN4OS B2596768 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea CAS No. 851946-40-2

1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea

Cat. No.: B2596768
CAS No.: 851946-40-2
M. Wt: 468.36
InChI Key: NPTWRBXIXQYVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea typically involves the reaction of 4-iodoaniline with a suitable isothiocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Use of continuous flow reactors to improve reaction efficiency.
  • Optimization of solvent and reagent usage to minimize waste and reduce costs.
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
  • 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
  • 1-(4-Fluorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea

Uniqueness

1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also be used as a handle for further functionalization or radiolabeling for imaging studies.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTWRBXIXQYVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)I)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.